4-[2-(1,2-Dihydroacenaphthylen-1-ylsulfinyl)ethyl]pyridine
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Overview
Description
4-[2-(1,2-Dihydroacenaphthylen-1-ylsulfinyl)ethyl]pyridine is a complex organic compound that features a pyridine ring attached to a sulfinyl group, which is further connected to a dihydroacenaphthylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1,2-Dihydroacenaphthylen-1-ylsulfinyl)ethyl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 1,2-dihydroacenaphthylene with a sulfinylating agent to introduce the sulfinyl group. This intermediate is then reacted with a pyridine derivative under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1,2-Dihydroacenaphthylen-1-ylsulfinyl)ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group.
Reduction: The sulfinyl group can be reduced back to a sulfide.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-[2-(1,2-Dihydroacenaphthylen-1-ylsulfinyl)ethyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-(1,2-Dihydroacenaphthylen-1-ylsulfinyl)ethyl]pyridine involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The pyridine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
4-[2-(1,2-Dihydroacenaphthylen-1-ylsulfonyl)ethyl]pyridine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
4-[2-(1,2-Dihydroacenaphthylen-1-ylthio)ethyl]pyridine: Similar structure but with a sulfide group instead of a sulfinyl group.
Uniqueness
4-[2-(1,2-Dihydroacenaphthylen-1-ylsulfinyl)ethyl]pyridine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and sulfide analogs. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
4-[2-(1,2-dihydroacenaphthylen-1-ylsulfinyl)ethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c21-22(12-9-14-7-10-20-11-8-14)18-13-16-5-1-3-15-4-2-6-17(18)19(15)16/h1-8,10-11,18H,9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUPUJSPIRSNRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)S(=O)CCC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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